Non-1-en-2-yl acetate

CAS No.:

Cat. No.: VC14024262

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20O2 |

|---|---|

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | non-1-en-2-yl acetate |

| Standard InChI | InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h2,4-9H2,1,3H3 |

| Standard InChI Key | XQSBPODCKLBCOE-UHFFFAOYSA-N |

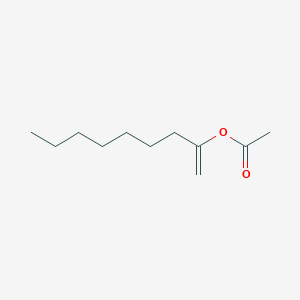

| Canonical SMILES | CCCCCCCC(=C)OC(=O)C |

Introduction

Structural and Chemical Identification

Nomenclature and Synonyms

Non-1-en-2-yl acetate is structurally synonymous with (E)-2-nonenyl acetate and trans-2-nonenyl acetate. Its IUPAC name is [(E)-non-2-enyl] acetate, reflecting the trans configuration of the double bond (E geometry) . Other identifiers include:

Molecular and Structural Features

The compound consists of:

-

Nonenyl group: A nine-carbon chain with a double bond between C1 and C2.

-

Acetate ester: An acetyl group (CH₃COO–) attached to C2 of the nonenyl chain.

This structure confers distinct physicochemical properties, including moderate volatility and solubility.

Physical and Chemical Properties

Basic Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂ | |

| Molecular Weight | 184.27 g/mol | |

| Density | 0.870–0.890 g/mL | |

| Boiling Point | Not explicitly reported | – |

| Refractive Index | 1.425–1.445 |

Synthesis and Preparation

General Synthetic Approaches

Non-1-en-2-yl acetate may be synthesized via:

-

Esterification: Reaction of 2-nonenol with acetic anhydride or acetyl chloride in the presence of an acid catalyst.

-

Wittig Reaction: Formation of the nonenyl chain via aldehyde intermediates and subsequent acetylation.

-

Enol Acetate Formation: Condensation of ketones with acetates under specific conditions .

Applications and Industrial Relevance

Flavor and Fragrance Uses

Non-1-en-2-yl acetate is categorized as a flavoring agent and fragrance adjuvant due to its fruity, waxy, and citrus-like aroma . It is used in:

-

Food Industry: As a synthetic flavor component in beverages and confectionery.

-

Personal Care Products: In perfumes and cosmetics for its mild, fresh scent.

Chemical Intermediates

The compound serves as a precursor in organic synthesis, particularly for:

-

Enol Acetate Derivatives: Used to protect ketones or aldehydes during multi-step reactions .

-

Functionalized Alkenes: The double bond enables further modifications, such as hydrogenation or dihydroxylation.

Comparative Analysis with Related Compounds

Research Gaps and Future Directions

-

Synthetic Optimization: Development of scalable methods for high-purity non-1-en-2-yl acetate.

-

Toxicological Studies: In vivo assessments to validate in vitro safety profiles.

-

Environmental Fate: Monitoring degradation pathways and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume